Myricetin can be found in numerous fruits, vegetables, and herbs. Common sources include:
Myricetin is classified under the flavonoid group, specifically as a flavonol. Its chemical structure features multiple hydroxyl groups, contributing to its antioxidant properties.
The synthesis of myricetin can be achieved through various methods, including:
One notable synthetic method involves an acylation reaction starting from phloroglucin. The process typically includes:
Myricetin has the following molecular formula: . It features a backbone typical of flavonoids, characterized by:
Myricetin undergoes various chemical reactions due to its multiple hydroxyl groups. Key reactions include:
For instance, myricetin derivatives have been synthesized to explore their antibacterial activities. These derivatives often involve modifications at specific hydroxyl positions on the myricetin structure, leading to compounds with varying efficacy against microbial strains .
The biological activities of myricetin are largely attributed to its ability to scavenge free radicals and modulate various signaling pathways. Key mechanisms include:
Research indicates that myricetin can significantly reduce inflammation markers in vitro and in vivo models, showcasing its potential as a therapeutic agent against chronic diseases related to inflammation .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for purity assessment and quantification of myricetin in various samples .
Myricetin has diverse applications in scientific research and medicine:
Research continues to explore new derivatives of myricetin to enhance its efficacy and broaden its applications in health sciences .
Myricetin (3,3′,4′,5,5′,7-hexahydroxyflavone) exerts proapoptotic effects in cancer cells through coordinated modulation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In MCF-7 breast cancer cells, myricetin treatment significantly upregulates caspase-3, caspase-8, and caspase-9 expression while increasing the critical BAX/Bcl-2 ratio by 2.3-fold compared to untreated cells [8]. This flavonoid induces phosphatidylserine externalization, a hallmark of early apoptosis, as evidenced by Annexin V staining in both breast cancer (SK-BR-3) and colon cancer cell lines [2] [4]. The mitochondrial pathway activation involves myricetin-induced cytochrome c release, which facilitates apoptosome formation and subsequent caspase-3 cleavage [7]. Simultaneously, myricetin activates the extrinsic pathway through p53-mediated transcription of death receptors and downstream effectors, with studies demonstrating 1.8-fold increased p53 expression in treated cancer cells [8]. The BRCA1-GADD45 axis represents another apoptotic mechanism, where myricetin upregulates these DNA damage response proteins, triggering cell cycle arrest and apoptosis in breast cancer models [8].
Table 1: Myricetin's Regulation of Apoptotic Proteins in Cancer Models
Target Protein | Regulatory Effect | Functional Consequence | Experimental Model |
---|---|---|---|
BAX/Bcl-2 ratio | 2.3-fold increase | Mitochondrial membrane permeabilization | MCF-7 breast cancer [8] |
Cleaved caspase-3 | Significant increase | Executioner caspase activation | SK-BR-3 breast cancer [2] |
Cleaved PARP | 3.1-fold elevation | DNA repair disruption | Colon cancer cells [4] |
p53 | 1.8-fold upregulation | Transcriptional activation of proapoptotic genes | MCF-7 breast cancer [8] |
BRCA1 | 2.5-fold increase | DNA damage response activation | MCF-7 breast cancer [8] |
Myricetin demonstrates differential modulation of MAPK/ERK and PI3K/AKT/mTOR pathways in a context-dependent manner. In SK-BR-3 breast cancer cells, myricetin treatment (15-25μM) induces phospho-JNK and phospho-p38 activation by 40-60% while concurrently suppressing phospho-ERK by 35-55%, creating a proapoptotic signaling environment [2] [3]. This JNK-mediated signaling directly influences autophagy regulation, with studies showing that JNK inhibition reduces myricetin-induced LC3-II conversion by 70% [3]. The flavonoid exerts potent inhibition of the PI3K/AKT/mTOR axis in both cancer and endothelial cells. In human colon cancer models, myricetin treatment (20-80μM) reduces phospho-AKT (Ser473) levels by 50-75% and decreases mTOR phosphorylation by 40-65% [4]. Similar effects are observed in human umbilical vascular endothelial cells (HUVECs), where myricetin (0.25-1μM) suppresses PI3K/AKT/mTOR signaling, resulting in antiangiogenic effects including 60-80% inhibition of tube formation [9]. The crosstalk between autophagy and apoptosis is particularly evident in colon cancer, where myricetin-induced autophagy precedes apoptosis, and autophagy inhibition with 3-methyladenine enhances apoptotic cell death by 30-45% [4].
Table 2: Myricetin's Modulation of Key Signaling Pathways
Signaling Pathway | Key Molecular Targets | Regulatory Effect | Functional Outcome |
---|---|---|---|
MAPK/ERK | p-JNK/p-p38 | ↑ 40-60% activation | Proapoptotic signaling [2] [3] |
MAPK/ERK | p-ERK | ↓ 35-55% suppression | Cell proliferation inhibition [3] |
PI3K/AKT/mTOR | p-AKT (Ser473) | ↓ 50-75% inhibition | Antiproliferative effects [4] |
PI3K/AKT/mTOR | p-mTOR | ↓ 40-65% suppression | Autophagy induction [4] |
Angiogenesis | PI3K/AKT/VEGF | ↓ 60-80% inhibition | Tube formation suppression [9] |
Emerging evidence indicates that myricetin influences epigenetic regulatory mechanisms, particularly through modulation of DNA methylation patterns and histone modifications. Microarray analyses of myricetin-treated cells reveal differential expression of 598 genes by 2-4 fold and 2878 genes by 1.5-2 fold, including numerous epigenetic regulators [10]. While direct studies on myricetin-specific DNA demethylation are limited within the available literature, flavonoids as a class demonstrate DNMT inhibitory activity. Myricetin's structural similarity to known DNMT inhibitors suggests potential methylation modulation at promoter regions of tumor suppressor genes [7]. Regarding histone modifications, myricetin exposure influences histone acetyltransferase (HAT) and deacetylase (HDAC) activities. In hepatic cells, myricetin treatment upregulates Nrf2 expression through potential histone acetylation mechanisms at antioxidant response elements, though specific acetylation sites require further characterization [1] [10]. The compound also modulates chromatin remodeling complexes, potentially affecting accessibility of transcription factor binding sites in inflammatory and antioxidant genes [5] [10].
Myricetin exhibits dual-pathway regulation through simultaneous activation of the cytoprotective Nrf2/HO-1 axis and suppression of the proinflammatory NF-κB cascade. In liver injury models, myricetin enhances Nrf2 nuclear translocation by 2.5-fold and upregulates HO-1 expression by 3.1-fold, significantly reducing oxidative stress markers including MDA (55% reduction) while increasing antioxidant enzymes GPx and SOD (40-60% elevation) [1] [5]. This Nrf2 activation occurs through PI3K/AKT-dependent mechanisms and Keap1 cysteine modification, facilitating Nrf2 dissociation from its cytoplasmic inhibitor [1]. Concurrently, myricetin suppresses NF-κB p65 phosphorylation by 70% and inhibits IκBα degradation in both chondrocytes and diabetic cardiomyopathy models [5] [10]. This dual regulation creates a coordinated cellular response where myricetin simultaneously enhances antioxidant capacity while suppressing inflammatory mediators including TNF-α, IL-6, and COX-2 (40-80% reduction) [1] [5]. The functional interdependence of these pathways is evidenced by Nrf2 silencing experiments, which partially reverse myricetin's NF-κB inhibitory effects, suggesting crosstalk between these transcriptional networks [10].
Table 3: Transcriptional Regulation of Antioxidant and Inflammatory Markers by Myricetin
Pathway | Molecular Target | Regulatory Effect | Downstream Consequences |
---|---|---|---|
Nrf2/HO-1 | Nrf2 nuclear translocation | ↑ 2.5-fold increase | Antioxidant gene activation [1] |
Nrf2/HO-1 | HO-1 expression | ↑ 3.1-fold upregulation | Heme degradation/bilirubin production [5] |
Nrf2/HO-1 | SOD/GPx activities | ↑ 40-60% elevation | ROS scavenging enhancement [1] |
NF-κB | p65 phosphorylation | ↓ 70% suppression | Reduced inflammatory gene transcription [5] |
NF-κB | TNF-α/IL-6 secretion | ↓ 40-80% reduction | Inflammation resolution [1] [5] |
Myricetin significantly influences mitochondrial bioenergetics through multiple mechanisms, including modulation of uncoupling protein-1 (UCP-1) expression and reactive oxygen species (ROS) management. In thermogenic adipocytes, myricetin and its glycoside myricitrin enhance adrenergic-sensitive UCP-1 expression by 2.1-fold during differentiation, significantly increasing mitochondrial uncoupling capacity and thermogenic potential [6]. This effect occurs through both direct sensitization of adipocytes to adrenergic stimuli and indirect modulation of macrophage-derived factors that normally suppress UCP-1 expression [6]. In hepatocytes, myricetin maintains mitochondrial structural integrity during oxidative stress by reducing ROS production by 35-50% and enhancing electron transport chain efficiency [1]. The compound demonstrates dose-dependent effects on mitochondrial membrane potential, with low concentrations (5-10μM) promoting membrane stabilization while higher concentrations (20-50μM) induce membrane permeabilization in cancer cells [7] [9]. This biphasic mitochondrial modulation enables context-specific regulation: cytoprotection in normal cells at physiological doses versus proapoptotic effects in transformed cells at higher concentrations. Additionally, myricetin enhances mitochondrial biogenesis through PGC-1α activation in cardiac cells (1.8-fold increase), improving respiratory function in diabetic cardiomyopathy models [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3